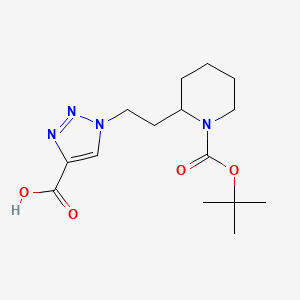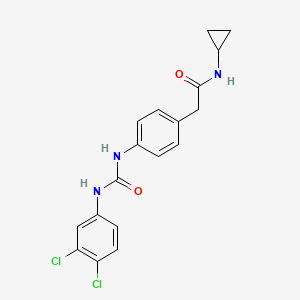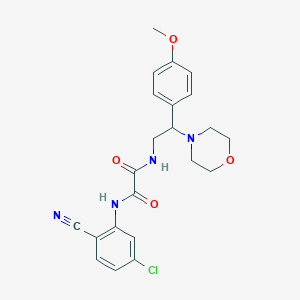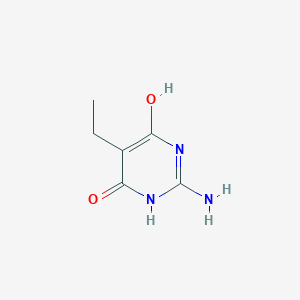
1-(2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid” is a chemical compound with the molecular formula C12H21NO4 . It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidone derivatives, such as “(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid”, has been a subject of considerable research . One method involves the use of benzotriazol-1-ol and 1,2-dichloro-ethane .Molecular Structure Analysis
The molecular weight of “(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid” is 243.30 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
Piperidones, including “(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid” can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful in protecting amines during peptide synthesis . The Boc group can be removed under mild acidic conditions, making it a versatile protecting group for multi-step synthetic routes.
Medicinal Chemistry
In medicinal chemistry, this compound’s triazole ring is a common motif in drug design due to its resemblance to the peptide bond. It is often used in creating new pharmaceuticals that require enhanced metabolic stability and can act as a scaffold for building pharmacophores .
Material Science
The triazole moiety within the compound can be utilized in material science for the creation of novel polymers. These polymers can exhibit unique properties such as thermal stability, mechanical strength, and chemical resistance, which are valuable in various industrial applications .
Bioconjugation
The compound can be used in bioconjugation techniques where it can link biomolecules to other entities, such as fluorescent dyes or therapeutic agents. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be explored for the development of new agrochemicals. Its structural components might interact with biological targets in pests and weeds, leading to the creation of novel herbicides or insecticides .
Catalysis
The triazole ring can act as a ligand in catalytic systems, potentially improving the efficiency of various chemical reactions. This application is significant in industrial processes where catalysts are essential for the production of chemicals and materials .
Propiedades
IUPAC Name |
1-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]ethyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)19-8-5-4-6-11(19)7-9-18-10-12(13(20)21)16-17-18/h10-11H,4-9H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSQOOZVXMKDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(N=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2363409.png)



![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)



![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)
![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)